Arizonin A1

Stereochemistry Natural Product Chemistry Structural Biology

Research on Gram-positive resistance requires structurally unique probes, yet many commercially available antibiotics lack phylogenetic distinction from β-lactams. Arizonin A1 solves this as a rare benzoisochromanequinone from Actinoplanes arizonaensis. - Isolated from a novel rare actinobacterium; not accessible via generic fermentation. - Narrow-spectrum activity vs. S. aureus & Enterococcus spp.; ideal for resistance mechanism assays. - Serves as LC-MS standard for biosynthetic pathway engineering and metabolomics.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
Cat. No. B15562016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArizonin A1
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
InChIInChI=1S/C17H14O7/c1-6-11-13(17-9(23-6)5-10(19)24-17)14(20)7-3-4-8(18)16(22-2)12(7)15(11)21/h3-4,6,9,17-18H,5H2,1-2H3
InChIKeyVQAHDQIOJTXEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arizonin A1: Benzoisochromanequinone Antibiotic


Arizonin A1 (CAS: 108890-87-5) is a benzoisochromanequinone antibiotic [1] isolated from the fermentation broth of Actinoplanes arizonaensis sp. nov. strain AB660D-122 [2]. It belongs to the kalafungin/nanaomycin class of pyranonaphthoquinone natural products [3]. The compound exhibits anti-Gram-positive bacterial activity in vitro and serves as a key structural reference within the arizonin complex [4].

Antimicrobial Screening

Narrow‑spectrum Gram‑positive probe for microbial ecology studies.

Source Uniqueness

Isolated from rare actinobacterium Actinoplanes arizonaensis sp. nov.

Chemical Scaffold

Benzoisochromanequinone core supporting natural product chemistry research.

Why Arizonin A1 Cannot Be Substituted


Arizonin A1 is not interchangeable with its structural relatives arizonins B1, C1, or kalafungin. The arizonin complex is defined by an unusual oxidation pattern on the aromatic ring that distinguishes it from kalafungin [1], and individual members vary in the degree and position of O-methylation on both the aromatic ring and the aliphatic portion of the molecule [2]. Critically, Arizonin A1 is the sole member of the complex whose absolute structure was unequivocally established via X-ray diffraction, making it the primary stereochemical reference standard for the entire class [3]. Substitution with a different arizonin or a related kalafungin analog introduces unverified stereochemical and functional group variables that can confound SAR studies or dereplication efforts.

Clinically dissimilar class: β‑lactam or macrolide antibiotics target distinct pathways; cross‑substitution may confound mechanism‑of‑action studies.

Source‑dependent profile: Fermentation yield and stereochemistry are tied to A. arizonaensis; generic sourcing may alter the impurity profile and biological readout.

Undefined molecular target: Spectrum and target not fully characterized; blind substitution with analogs (e.g., kalafungin) may yield divergent research outcomes.

Arizonin A1: Head-to-Head Comparison


Gram-Positive vs. Broad-Spectrum Activity

Arizonin A1 is the only member of the six-compound arizonin complex whose absolute stereochemistry was directly determined by single-crystal X-ray diffraction analysis, providing unambiguous stereochemical assignment [1]. In contrast, the stereochemistry of arizonin B1 was inferred indirectly by comparing its optical rotatory dispersion (ORD) curves with those of the known compounds nanaomycin D and kalafungin [2]. This makes Arizonin A1 the definitive stereochemical reference standard for dereplication and structural elucidation efforts within this class of benzoisochromanequinones.

Antibacterial Spectrum
Class‑level inference
Specific Gram‑positive activity
Kalafungin: broad‑spectrum (fungi, yeasts, protozoa, Gram‑negative); β‑lactamase IC₅₀ 225.37 µM
Supports Gram‑positive‑focused antimicrobial screening context.
No public MIC for Arizonin A1; activity described as moderate to potent – class‑level inference.
Stereochemistry Natural Product Chemistry Structural Biology

Benzoisochromanequinone Core and Substitution

As of 2013, enantioselective total syntheses have been reported for arizonins B1 and C1 [1], and racemic syntheses have been reported for 5-epi-arizonin B1 and 5-epi-arizonin C1 [2]. In contrast, no total synthesis—racemic or enantioselective—has been published for Arizonin A1 [3]. This synthetic inaccessibility positions Arizonin A1 as a distinct and challenging target for synthetic methodology development, differentiating it from its more synthetically tractable congeners.

Structural Differentiation
Supporting evidence
4‑methoxy, 5‑hydroxy substitution; distinct from Arizonin B1/C1 stereochemistry
Enables structure–activity relationship and stereochemical‑attribution studies.
Identity confirmed by spectroscopy and X‑ray; InChI Key distinguishes scaffold.
Synthetic Chemistry Total Synthesis Methodology Development

Actinobacterial Source Rarity

Arizonin A1 exhibits moderate to potent in vitro antimicrobial activity against pathogenic strains of Gram-positive bacteria [1]. However, the original literature does not report specific minimum inhibitory concentration (MIC) values in micrograms per milliliter (µg/mL) for Arizonin A1 against defined bacterial strains. No subsequent studies have published quantitative MIC data for this compound. This absence of quantitative potency data contrasts with Arizonin B1, for which some vendor descriptions suggest broader bioactivity characterization including cytotoxicity assessments . The quantitative antimicrobial potency of Arizonin A1 remains uncharacterized in the peer-reviewed literature, and any potency claims must be interpreted with caution.

Source Organism Rarity
Supporting evidence
Actinoplanes arizonaensis sp. nov. (ATCC 49796)
vs. Streptomyces tanashiensis (kalafungin producer, common isolate)
Supports novel biosynthetic gene cluster and rare actinobacterial bioprospecting research.
Phylogenetic novelty based on 16S rRNA and phenotypic characterization.
Antibacterial Antimicrobial Susceptibility Natural Product Screening

Arizonin A1: Research & Procurement Scenarios


Gram-Positive Susceptibility & Resistance Surveillance

Arizonin A1 is the only arizonin family member with absolute stereochemistry determined by X-ray crystallography [1]. This makes it an essential reference standard for natural product chemists performing dereplication of microbial extracts, enabling unambiguous identification of benzoisochromanequinone metabolites via comparative spectroscopic and crystallographic analysis.

Biosynthetic Gene Cluster & Metabolic Engineering

Unlike arizonins B1 and C1, for which enantioselective total syntheses have been reported, Arizonin A1 remains unsynthesized [2]. Synthetic organic chemistry groups pursuing novel methodology development can prioritize Arizonin A1 as an unsolved benchmark target, with successful total synthesis representing a publishable contribution to the field.

Chemical Synthesis & SAR Studies

Arizonin A1 exhibits in vitro activity against Gram-positive bacteria [3], though specific MIC values remain unpublished. Researchers conducting antimicrobial discovery programs may procure Arizonin A1 for primary screening panels to establish baseline activity data and compare with structurally related kalafungin-class antibiotics in head-to-head assays.

Natural Product Libraries & HTS

Arizonin A1 is a metabolite of Actinoplanes arizonaensis sp. nov. [4], a genome-sequenced actinomycete. The compound serves as a pathway endpoint for studies of polyketide biosynthesis, gene cluster regulation, and metabolic engineering in Actinoplanes species, particularly for understanding the enzymatic basis of the unusual aromatic oxidation pattern characteristic of the arizonin complex [5].

Application
Selection Property
Validation Focus
Gram‑positive susceptibility research
Narrow‑spectrum antimicrobial activity
Susceptibility endpoints in Gram‑positive isolates; resistance mechanism characterization
Biosynthetic pathway elucidation
Rare actinobacterial gene cluster
Metabolite profiling and analog production via metabolic engineering
Synthetic methodology development
Complex tetracyclic stereochemistry
Synthetic route fidelity and structure–activity relationship investigations
Screening library diversification
Structurally distinct scaffold
Assay reproducibility and hit identification in Gram‑positive‑targeted HTS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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